molecular formula C23H24ClNO4 B8490925 Tert-butyl 2-[4-chloro-2-[2-[4-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate

Tert-butyl 2-[4-chloro-2-[2-[4-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate

Cat. No.: B8490925
M. Wt: 413.9 g/mol
InChI Key: UVFMWGJHSOGBPK-UHFFFAOYSA-N
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Description

Tert-butyl 2-[4-chloro-2-[2-[4-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate is a complex organic compound with a unique structure that includes a tert-butyl group, a chloro-substituted phenyl ring, and a dimethylaminocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[4-chloro-2-({4-[(dimethylamino)carbonyl]phenyl}ethynyl)phenoxy]acetate typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[4-chloro-2-[2-[4-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxyacetates.

Scientific Research Applications

Tert-butyl 2-[4-chloro-2-[2-[4-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl[4-chloro-2-({4-[(dimethylamino)carbonyl]phenyl}ethynyl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenoxyacetates and derivatives with different substituents on the phenyl ring. Examples include tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate and tert-butyl chloroacetate .

Uniqueness

Tert-butyl 2-[4-chloro-2-[2-[4-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Its structure allows for versatile modifications and applications in various fields of research.

Properties

Molecular Formula

C23H24ClNO4

Molecular Weight

413.9 g/mol

IUPAC Name

tert-butyl 2-[4-chloro-2-[2-[4-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate

InChI

InChI=1S/C23H24ClNO4/c1-23(2,3)29-21(26)15-28-20-13-12-19(24)14-18(20)11-8-16-6-9-17(10-7-16)22(27)25(4)5/h6-7,9-10,12-14H,15H2,1-5H3

InChI Key

UVFMWGJHSOGBPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)C#CC2=CC=C(C=C2)C(=O)N(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the general method as outlined in Intermediate 20, starting from (4-chloro-2-ethynyl-phenoxy)-acetic acid tert-butyl ester (Intermediate 3) and 4-bromo-N,N-dimethylbenzamide (Intermediate 176), the title compound was obtained as a brown sticky solid after purification by flash column chromatography (silica), eluting with cyclohexane containing increasing amounts of EtOAc.
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